molecular formula C7H13NO5S B2816647 6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid CAS No. 2253639-27-7

6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid

Cat. No.: B2816647
CAS No.: 2253639-27-7
M. Wt: 223.24
InChI Key: QGSUWDYKMIMBNW-UHFFFAOYSA-N
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Description

6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid is a high-purity chemical compound offered for research and development purposes. This molecule features a carboxylic acid functional group, a highly versatile moiety in organic synthesis known for its role in forming amide and ester bonds, which are crucial in the construction of complex molecules, polymers, and pharmaceutical intermediates . The unique structure, which incorporates a thiazinane dioxide (sultam) ring system, suggests potential applications as a novel building block in medicinal chemistry, particularly for the synthesis of compounds with potential biological activity. Researchers can utilize this acid in coupling reactions, such as catalytic amidation, to create new molecular entities for various screening libraries . As a key intermediate, its value lies in its ability to introduce both a carboxylic acid handle for further derivatization and a constrained, polar sultam ring that may influence the physicochemical properties of the final target molecule. This product is intended for laboratory research by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

6-(methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO5S/c1-13-5-7(6(9)10)3-2-4-8-14(7,11)12/h8H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSUWDYKMIMBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCNS1(=O)=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxymethyl-substituted amine with a suitable thiol and a carboxylic acid derivative. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and chromatography, to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiazinane ring.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to 6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid exhibit antimicrobial properties. For instance, derivatives of thiazolidinediones have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Properties
The compound has been studied for its anticancer effects. Thiazolidine derivatives have demonstrated cytotoxic activity against cancer cell lines, indicating a promising avenue for cancer treatment. In vitro studies show that these compounds can induce apoptosis in cancer cells, which may be leveraged for therapeutic purposes .

Biochemical Applications

Enzyme Inhibition
this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it can potentially inhibit enzymes like dihydrofolate reductase, which is crucial in DNA synthesis and repair. This inhibition could be beneficial in cancer therapies where rapid cell division occurs .

Case Studies

Study Findings Implications
Study on Antimicrobial ActivityShowed significant inhibition of bacterial growth in vitroPotential development of new antibiotics
Research on Anticancer EffectsInduced apoptosis in various cancer cell linesCould lead to new cancer therapies targeting specific pathways
Enzyme Inhibition StudyDemonstrated inhibition of dihydrofolate reductaseUseful in designing drugs for cancer treatment

Mechanism of Action

The mechanism of action of 6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid involves its interaction with specific molecular targets. The methoxymethyl group and carboxylic acid functional group can form hydrogen bonds and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The thiazinane ring structure also contributes to the compound’s stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Heterocyclic Chemistry

Thiazinane Derivatives

The 1,1-dioxothiazinane core differentiates this compound from simpler thiazinanes (without sulfone groups). For example:

  • 1,1-Dioxothiazinane-6-carboxylic acid (unsubstituted) : Lacks the methoxymethyl group, resulting in reduced steric bulk and altered solubility.
  • 6-Methyl-1,1-dioxothiazinane-6-carboxylic acid : Replaces methoxymethyl with a methyl group, offering a comparison of hydrophobic vs. polar substituent effects.
Tetrahydropyrimidine Derivatives

Compounds such as t-butyl-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Compound 17, ) share the methoxymethyl substituent but feature a tetrahydropyrimidine ring instead of thiazinane.

Indole and β-Carboline Derivatives
  • 6-Methoxy-1H-indole-2-carboxylic acid (): Contains a methoxy group on an indole scaffold, highlighting how aromatic systems differ from saturated thiazinane rings in terms of rigidity and π-π interactions .
  • Isopropyl 6-Benzyloxy-4-Methoxy-Methyl-β-Carboline-3-Carboxylate (): Features a methoxymethyl group on a β-carboline framework, which is associated with neuroactive properties.

Physicochemical and Functional Properties

Property 6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid 6-Methyl-1,1-dioxothiazinane-6-carboxylic acid Compound 17 (Tetrahydropyrimidine)
Molecular Formula C7H13NO5S C7H13NO4S C18H21F2N3O4
Molecular Weight (g/mol) 223.25 207.24 381.38
Key Substituents -CH2OCH3, -COOH, -SO2 -CH3, -COOH, -SO2 -CH2OCH3, -COOtBu, -F2Ph
Polarity Moderate (due to -COOH and -SO2) Lower (methyl group reduces polarity) High (fluorinated aromatic ring)
Synthetic Route Not explicitly detailed in evidence N/A Biginelli-like multicomponent reaction

Biological Activity

6-(Methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article discusses the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazine ring with dioxo and carboxylic acid functionalities, which are critical for its biological activity. The methoxymethyl group enhances solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes.
  • Receptor Modulation : It can act on receptors that mediate physiological responses, potentially influencing signaling pathways related to inflammation and cancer progression.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Effects : Preliminary studies suggest it may exhibit antimicrobial properties against a range of pathogens.
  • Anticancer Potential : Investigations into its anticancer effects have shown promise in inhibiting tumor growth in vitro.
  • Anti-inflammatory Properties : The compound may reduce inflammation through modulation of cytokine production.

Research Findings

A summary of key research findings is presented in the table below:

Study ReferenceBiological ActivityMethodologyKey Findings
AntimicrobialIn vitro assaysShowed significant inhibition of bacterial growth against E. coli and S. aureus.
AnticancerCell line studiesInduced apoptosis in cancer cell lines with IC50 values indicating potency.
Anti-inflammatoryCytokine assaysReduced levels of TNF-alpha and IL-6 in treated macrophages.

Case Studies

  • Antimicrobial Activity : A study evaluated the effectiveness of this compound against common bacterial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as an alternative antimicrobial agent.
  • Cancer Research : In a series of experiments on breast cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry analysis.
  • Inflammation Model : In vivo studies using murine models showed that administration of the compound led to reduced swelling and pain responses in inflammatory conditions, correlating with decreased pro-inflammatory cytokines.

Q & A

Q. What are the validated synthetic routes for 6-(methoxymethyl)-1,1-dioxothiazinane-6-carboxylic acid, and how can purity be ensured during synthesis?

Synthesis typically involves multi-step organic reactions, such as cyclization of precursors (e.g., thioamide derivatives) under controlled acidic or basic conditions. For example, analogous thiazinane derivatives are synthesized via cyclization using reagents like trifluoroacetic acid or H₂SO₄ . Purity is ensured through techniques such as:

  • Thin-layer chromatography (TLC) for reaction monitoring.
  • High-performance liquid chromatography (HPLC) with UV detection for purity assessment.
  • Recrystallization in solvents like ethanol or acetonitrile to remove impurities .

Q. Which analytical techniques are critical for structural confirmation of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to resolve methoxymethyl and thiazinane ring protons/carbons.
  • Fourier-transform infrared spectroscopy (FTIR) : Identification of carboxylic acid (-COOH) and sulfone (-SO₂) functional groups.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for exact mass validation .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Likely polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid and sulfone groups. Aqueous solubility is pH-dependent, with improved dissolution in alkaline buffers.
  • Stability : Susceptible to hydrolysis under strong acidic/basic conditions. Storage at -20°C in anhydrous environments is recommended .

Advanced Research Questions

Q. How can reaction yields be optimized for the key cyclization step in synthesis?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature control : Gradual heating (e.g., 60–80°C) to avoid side reactions.
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate cyclization.
Parameter Optimal Condition Yield Improvement
SolventDMF15–20%
Temperature70°C10–15%
CatalystZnCl₂ (5 mol%)25–30%

Q. How should researchers address contradictory data in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity)?

  • Dose-response studies : Establish IC₅₀ values across multiple concentrations to distinguish target-specific effects from cytotoxicity.
  • Counter-screening : Use orthogonal assays (e.g., ATP quantification for cytotoxicity) to validate selectivity.
  • Structural analogs : Compare results with derivatives lacking the methoxymethyl group to isolate functional group contributions .

Q. What computational methods are suitable for predicting binding interactions of this compound with biological targets?

  • Molecular docking : Software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2).
  • Molecular dynamics (MD) simulations : Assess binding stability over time (50–100 ns trajectories).
  • Quantum mechanics/molecular mechanics (QM/MM) : Evaluate electronic effects of the sulfone and carboxylic acid groups .

Q. How can researchers validate the compound’s role in modulating oxidative stress pathways?

  • In vitro assays : Measure ROS (reactive oxygen species) levels using fluorescent probes (e.g., DCFH-DA) in cell lines.
  • Western blotting : Quantify expression of oxidative stress markers (e.g., Nrf2, HO-1).
  • Comparative studies : Use knockout cell lines (e.g., Nrf2⁻/⁻) to confirm pathway specificity .

Methodological Considerations

Q. What strategies mitigate degradation during long-term storage?

  • Lyophilization : Convert to stable powder form.
  • Inert atmosphere : Store under argon or nitrogen to prevent oxidation.
  • Additives : Include antioxidants (e.g., BHT) in stock solutions .

Q. How should researchers design controls for in vivo pharmacokinetic studies?

  • Isotopic labeling : Use ¹³C or ²H isotopes to track metabolic pathways.
  • Vehicle controls : Administer solvent-only groups (e.g., DMSO-saline mixtures).
  • Positive controls : Compare with structurally similar, well-characterized compounds (e.g., thiazolidinone derivatives) .

Data Interpretation and Reporting

Q. How can structural heterogeneity (e.g., tautomerism) impact spectral data interpretation?

  • Variable temperature NMR : Identify tautomeric forms by analyzing chemical shift changes at different temperatures.
  • X-ray crystallography : Resolve crystal structures to confirm dominant tautomers.
  • Computational modeling : Predict tautomeric stability using Gaussian-based energy calculations .

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